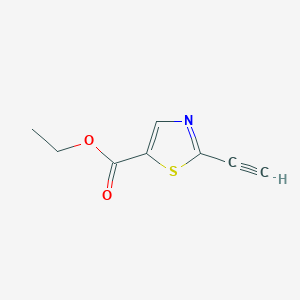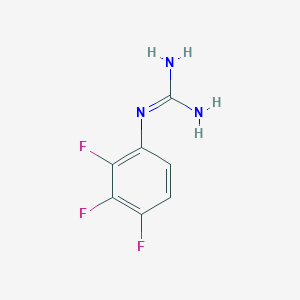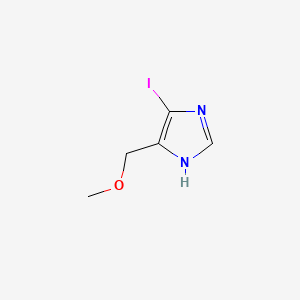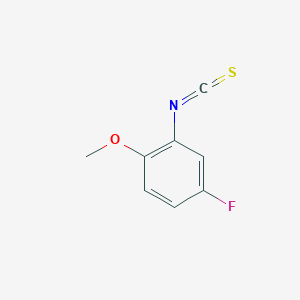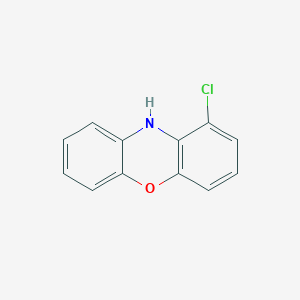
4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of a rhodium catalyst . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its binding affinity to target proteins and enzymes. The cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and selectivity in biological systems .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4-Chloromethyl-1-cyclopentyl-2-trifluoromethyl-benzene
Comparison: 4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted benzene derivatives.
Properties
Molecular Formula |
C11H11F3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-7-6-9(8-2-3-8)4-5-10(7)11(12,13)14/h4-6,8H,2-3H2,1H3 |
InChI Key |
NKZHNFIJIGVFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
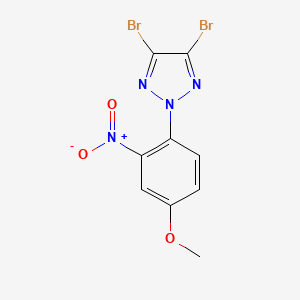
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
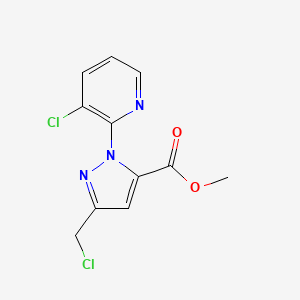
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
